3-chloro-N-(6-methylpyridin-2-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11ClN2O |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
3-chloro-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-7-12(15-9)16-13(17)10-5-3-6-11(14)8-10/h2-8H,1H3,(H,15,16,17) |
InChI Key |
HNLLGNJHYQMYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Chloro N 6 Methylpyridin 2 Yl Benzamide and Its Analogues
Strategic Approaches to the Synthesis of N-substituted Benzamide (B126) Derivatives
The synthesis of N-substituted benzamides is a cornerstone of organic and medicinal chemistry due to the prevalence of the amide bond in pharmaceuticals. nanobioletters.com A variety of methods have been developed to construct this crucial linkage, ranging from classical to modern catalytic approaches.
Commonly, N-substituted benzamides are prepared through the reaction of a carboxylic acid derivative, such as an acid chloride, with an appropriate amine. libretexts.org This method is widely used due to the high reactivity of acid chlorides, which readily couple with primary and secondary amines. libretexts.org An alternative involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and an amine. libretexts.org Another classical approach is the reaction of an acid anhydride (B1165640) with an amine. libretexts.org While direct reaction between a carboxylic acid and an amine is possible, it often requires harsh conditions. libretexts.org
More advanced strategies include transition-metal-catalyzed reactions. For instance, palladium-catalyzed C-H bond activation of arenes allows for the synthesis of benzamides from readily available benzene (B151609) derivatives and isocyanides. thieme-connect.com Rhodium-catalyzed ortho-amidation and decarboxylation of benzoic acids represents another innovative approach, providing access to less common meta-substituted N-aryl benzamides. nih.gov This method utilizes the carboxylate group as a removable directing group to achieve specific C-H functionalization. nih.gov
Furthermore, dynamic covalent chemistry offers a versatile approach to amide bond formation through the reversible coupling of imines and acyl chlorides. researchgate.net This method allows for the generation of amide products under thermodynamic control. researchgate.net Additionally, a novel amidation reaction has been developed involving the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which is applicable to the synthesis of primary, secondary, and tertiary amides. nih.gov
A bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be an effective heterogeneous catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine (B139424) to produce N-(pyridin-2-yl)-benzamide. mdpi.com This highlights the growing interest in using heterogeneous catalysts for organic synthesis. researchgate.net
Synthetic Pathways for the 3-chloro-N-(6-methylpyridin-2-yl)benzamide Core Structure
The synthesis of the specific compound this compound primarily relies on established amide bond formation reactions and subsequent modifications of the core structure.
Established Amide Bond Formation Reactions
The most direct and widely employed method for synthesizing this compound is the acylation of 2-amino-6-methylpyridine (B158447) with 3-chlorobenzoyl chloride. This reaction is a standard procedure for creating N-substituted benzamides. nanobioletters.comlibretexts.org The process typically involves reacting the amine with the acid chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. nanobioletters.com
Alternative methods for amide bond formation can also be applied. These include:
Coupling Reagents: Reacting 3-chlorobenzoic acid with 2-amino-6-methylpyridine using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). google.com
From Isocyanates: A reaction between the salt of a carboxylic acid and an aryl isocyanate at room temperature can yield the corresponding amide with the loss of carbon dioxide. nih.gov
Hoffmann Rearrangement: While less direct, the Hoffmann rearrangement of a suitable precursor could also be envisioned, which converts an amide to an amine with one less carbon atom. youtube.com
A study detailed the synthesis of various N-(pyridin-2-yl)-benzamide derivatives through the reaction of 2-aminopyridine derivatives with trans-β-nitrostyrene using a Fe2Ni-BDC bimetallic metal-organic framework as a catalyst. researchgate.net This method could potentially be adapted for the synthesis of the target compound.
Introduction and Manipulation of Substituents on the Benzene and Pyridine (B92270) Rings
The introduction and modification of substituents on both the benzene and pyridine rings are essential for creating a library of analogues for structure-activity relationship (SAR) studies.
Benzene Ring Modifications: Substituents on the benzene ring significantly influence the electronic properties of the molecule. libretexts.orglibretexts.orgmsu.edu The chlorine atom at the 3-position of the benzoyl moiety in the parent compound is an electron-withdrawing group. libretexts.orglibretexts.org The synthesis of analogues with different substituents can be achieved by starting with the appropriately substituted benzoic acid or benzoyl chloride. For example, to synthesize an analogue with a methyl group at the 3-position, one would start with 3-methylbenzoic acid. nih.gov
Common modifications include:
Halogenation: Introducing other halogens (F, Br, I) at various positions on the benzene ring.
Electron-donating groups: Incorporating groups like methoxy (B1213986) (-OCH3) or alkyl groups. libretexts.org
Electron-withdrawing groups: Introducing groups like nitro (-NO2) or trifluoromethyl (-CF3). libretexts.org
Pyridine Ring Modifications: The pyridine ring can also be modified to explore the impact of substituents on the molecule's properties. The methyl group at the 6-position of the pyridine ring in the parent compound can be varied.
Strategies for pyridine modification include:
Starting Material Variation: Using different commercially available substituted 2-aminopyridines is the most straightforward approach. For instance, using 2-amino-4-methylpyridine (B118599) would result in an analogue with the methyl group at the 4-position of the pyridine ring. researchgate.net
Nitrogen Isotope Exchange: Advanced methods allow for isotopic labeling of pyridines, which can be useful for mechanistic studies. nih.gov For instance, a Zincke activation strategy can be used for nitrogen isotope exchange. nih.gov
C-H Functionalization: Direct functionalization of the pyridine ring is a more complex but powerful strategy to introduce various functional groups.
Preparation of Structural Analogues for Comprehensive Structure-Activity Relationship Studies
Systematic structural modifications are crucial for understanding how different parts of the molecule contribute to its biological activity. nih.govnih.gov
Systematic Modifications of the Benzene Ring Substituents (e.g., halogenation patterns, electron-donating/withdrawing groups)
To conduct a thorough SAR study, a variety of analogues with different substituents on the benzene ring can be synthesized. This involves using a range of substituted benzoic acids or their corresponding acid chlorides in the amide bond formation step.
Table 1: Examples of Benzene Ring Modifications for SAR Studies
| Substituent at 3-position | Electronic Effect | Starting Material |
| -Cl (Parent Compound) | Electron-withdrawing | 3-Chlorobenzoic acid |
| -F | Electron-withdrawing | 3-Fluorobenzoic acid |
| -Br | Electron-withdrawing | 3-Bromobenzoic acid |
| -CH3 | Electron-donating | 3-Methylbenzoic acid nih.gov |
| -OCH3 | Electron-donating | 3-Methoxybenzoic acid |
| -NO2 | Strong electron-withdrawing | 3-Nitrobenzoic acid |
| -CF3 | Strong electron-withdrawing | 3-(Trifluoromethyl)benzoic acid |
The position of the substituent can also be varied (ortho, meta, para) to probe the spatial requirements of the binding pocket. For example, analogues with the chloro substituent at the 2- or 4-position would be synthesized from 2-chlorobenzoic acid and 4-chlorobenzoic acid, respectively. nih.gov
Derivatization Strategies for the Pyridine Moiety (e.g., methyl group variations, nitrogen position isomers)
Modifications to the pyridine moiety are equally important for a comprehensive SAR study. These changes can alter the steric and electronic properties of the molecule, as well as its hydrogen bonding capabilities.
Table 2: Examples of Pyridine Moiety Modifications for SAR Studies
| Pyridine Moiety | Modification | Starting Material |
| 6-methylpyridin-2-yl (Parent) | - | 2-Amino-6-methylpyridine |
| 4-methylpyridin-2-yl | Positional isomer of methyl group | 2-Amino-4-methylpyridine researchgate.net |
| 5-chloropyridin-2-yl | Introduction of an electron-withdrawing group | 2-Amino-5-chloropyridine researchgate.net |
| Pyridin-2-yl | Unsubstituted | 2-Aminopyridine mdpi.com |
| Pyrimidin-2-yl | Nitrogen position isomer | 2-Aminopyrimidine (B69317) |
The synthesis of these analogues follows the same general amide bond formation procedures, simply by substituting the appropriate aminopyridine or related heteroaromatic amine. For instance, reacting 3-chlorobenzoyl chloride with 2-aminopyrimidine would yield the corresponding pyrimidine (B1678525) analogue.
Exploration of Linker Modifications within the Amide Structure
The amide bond is a critical linker in a vast array of biologically active molecules, providing a key structural scaffold that dictates the conformation and physicochemical properties of the compound. In the context of this compound and its analogues, the amide linkage connecting the 3-chlorobenzoyl and 6-methylpyridin-2-amino moieties is a prime target for chemical modification. Such derivatization aims to refine the molecule's pharmacological profile by altering its stability, hydrogen bonding capacity, and the spatial orientation of the aromatic rings.
Research into the modification of the amide linker in benzamide derivatives has explored several strategies, primarily centered on the concept of bioisosteric replacement. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and can elicit comparable biological responses. The replacement of the amide group with a suitable bioisostere can lead to analogues with improved metabolic stability, enhanced membrane permeability, and better oral bioavailability, while retaining or even improving the desired biological activity. nih.gov
One common approach involves the substitution of the amide bond with various five-membered heterocycles. For instance, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are frequently employed as amide bioisosteres. These heterocycles can mimic the planarity and dipole moment of the amide bond. nih.gov While they are non-classical bioisosteres and exhibit different aromatic, electrostatic, and hydrogen bonding characteristics, their use has led to the successful development of compounds with improved pharmacokinetic properties in various drug discovery programs. nih.gov Another notable amide surrogate is the 1,2,3-triazole moiety, which has been successfully used to create more stable peptidomimetics. nih.gov In a specific example, the replacement of a key amide group in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors with a 1,2,4-triazole (B32235) resulted in improved potency and metabolic stability. chemrxiv.org
Thioamides, where the carbonyl oxygen is replaced by sulfur, represent a classical bioisosteric modification of the amide bond. This change alters the hydrogen-bonding properties and the electronic character of the linker. Similarly, esters can be considered as analogues where the amide nitrogen is replaced by an oxygen atom, which can help in understanding the role of the amide NH group in receptor interactions. nih.gov
More extensive modifications include the introduction of larger, more complex linkers. For example, the incorporation of a 1,3,4-thiadiazole (B1197879) ring between the pyridine and benzoyl moieties, as seen in N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, represents a significant alteration of the linker structure. brieflands.com Ureas are another class of bioisosteres that can be used to increase the distance between the two aromatic systems while preserving a planar geometry. nih.gov Furthermore, sulfonamides offer an alternative linkage that maintains the hydrogen-bonding pattern of the parent amide but with increased hydrophobicity and solubility. nih.gov
The table below summarizes various potential linker modifications applicable to the this compound scaffold based on established bioisosteric replacement strategies.
| Original Linker | Modified Linker (Bioisostere) | Key Rationale for Modification | Reference Example |
| Amide (-CO-NH-) | Thioamide (-CS-NH-) | Alters hydrogen bonding and electronic character. | nih.gov |
| Amide (-CO-NH-) | Ester (-CO-O-) | Investigates the role of the amide NH in biological interactions. | nih.gov |
| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment; can improve metabolic stability. | nih.gov |
| Amide (-CO-NH-) | 1,3,4-Oxadiazole | Similar to 1,2,4-oxadiazole, offers a different vector for substituents. | nih.gov |
| Amide (-CO-NH-) | 1,2,3-Triazole | Acts as a stable amide surrogate. | nih.govchemrxiv.org |
| Amide (-CO-NH-) | Urea (-NH-CO-NH-) | Lengthens the distance between aromatic moieties while maintaining planarity. | nih.gov |
| Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) | Increases hydrophobicity and solubility while retaining hydrogen bond pattern. | nih.gov |
| Amide (-CO-NH-) | 1,3,4-Thiadiazole | Introduces a larger, heterocyclic linker to alter spatial arrangement and properties. | brieflands.com |
These examples of linker modifications highlight the diverse synthetic strategies available to medicinal chemists for optimizing the properties of benzamide-based compounds like this compound. The choice of a specific bioisostere depends on the desired changes in the molecule's properties and the structure-activity relationships of the particular target.
Structure Activity Relationship Sar Investigations of 3 Chloro N 6 Methylpyridin 2 Yl Benzamide Derivatives
Correlating Structural Features with Observed Biological Potency and Selectivity
SAR studies have demonstrated that the biological activity of this benzamide (B126) series is highly sensitive to structural changes. The amide linker, which replaces a previously studied alkyne bond in mGluR5 antagonists, is a critical structural motif. nih.govnih.gov While many structural variations on the N-(6-methylpyridin-2-yl)benzamide template are not well-tolerated, specific substitutions can lead to potent and selective compounds. nih.gov
In a different context, targeting nAChRs, the lead molecule 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide was identified as an inhibitor of human α4β2 nAChRs with a five-fold preference over α3β4 nAChRs. nih.gov The subsequent analysis of 26 analogs provided a clear correlation between the chemical and structural properties of the benzamide scaffold and their inhibitory activity on nAChRs. nih.gov
The following table, derived from research on mGluR5 antagonists, illustrates how modifications to the benzamide ring of the parent structure N-(6-methylpyridin-2-yl)benzamide affect binding affinity.
Table 1: Biological Potency of N-(6-methylpyridin-2-yl)benzamide Derivatives
| Compound | Benzamide Ring Substituent | mGluR5 Binding Affinity (Ki, nM) |
|---|---|---|
| Parent | Unsubstituted | 1100 |
| Analog 1 | 3-chloro | 830 |
| Analog 2 | 3-cyano | 260 |
| Analog 3 | 3-methyl | >10000 |
| Analog 4 | 4-chloro | 2700 |
| Analog 5 | 3,5-dichloro | 460 |
This table is interactive. You can sort and filter the data to explore the structure-activity relationships.
Influence of Substituent Position and Electronic Properties on Compound Efficacy
The placement and electronic nature of substituents on both the benzamide and pyridine (B92270) rings are critical determinants of a compound's efficacy.
The benzamide ring of the molecule is a key site for modification, where halogenation and the introduction of other functional groups significantly influence biological activity. Studies on mGluR5 antagonists revealed that electronegative substituents in the para-position of the benzamide moiety generally increase potency. nih.gov
Specifically for the N-(6-methylpyridin-2-yl)benzamide series, substitutions at the 3-position (meta) of the benzamide ring are particularly important. The parent compound, an unsubstituted benzamide, shows a binding affinity (Ki) of 1100 nM for mGluR5. Introducing a chlorine atom at the 3-position, to form the titular compound 3-chloro-N-(6-methylpyridin-2-yl)benzamide , improves this affinity to 830 nM. nih.gov An even greater improvement is seen with a 3-cyano group (Ki = 260 nM), indicating that electron-withdrawing properties at this position are favorable for potency. nih.govnih.gov Conversely, an electron-donating 3-methyl group is detrimental, with affinity dropping to >10,000 nM. nih.gov
Substitution at the 4-position (para) with a chloro group is less effective than at the 3-position, resulting in a Ki of 2700 nM. nih.gov However, di-substitution, as seen in the 3,5-dichloro analog, can be beneficial, yielding a Ki of 460 nM. nih.gov These findings underscore the importance of both the electronic nature and the precise location of the substituent on the benzamide ring for optimizing compound efficacy.
The pyridine moiety, specifically the 6-methylpyridin-2-yl group, plays a crucial role in anchoring the ligand to its biological target. In the development of mGluR5 antagonists, this specific pyridine "A" ring was retained based on previous SAR studies. nih.gov The basic nitrogen atom of the pyridine ring can participate in key hydrogen bonding interactions within the receptor's binding pocket. nih.gov
While the core N-(6-methylpyridin-2-yl) structure is often maintained, the presence and orientation of the methyl group significantly affect biological activity. nih.gov The methyl group at the 6-position of the pyridine ring is considered an important feature for the potency of these antagonists. nih.gov Modifications to this part of the molecule are generally less tolerated than on the benzamide ring, suggesting its critical role in establishing the correct binding orientation for effective target interaction. nih.gov
Development of Pharmacophore Models for Rational Drug Design
Pharmacophore modeling is a cornerstone of computer-aided drug design, used to define the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.com For benzamide derivatives, pharmacophore models typically consist of features like hydrogen bond donors (from the amide N-H), hydrogen bond acceptors (from the carbonyl oxygen and pyridine nitrogen), and hydrophobic/aromatic centers (the two rings). nih.govmdpi.com
By analyzing a set of active and inactive molecules, a 3D pharmacophore hypothesis can be generated. For instance, in the development of nAChR negative allosteric modulators, a pharmacophore model was created based on known active compounds, which then successfully identified the N-(6-methylpyridin-2-yl)benzamide scaffold from a virtual library. nih.gov Such models serve as powerful tools for virtual screening to identify novel, potent ligands and for guiding the optimization of existing leads by highlighting regions where steric bulk is favored or where specific electronic properties are required. dovepress.commdpi.com
Conformational Analysis and its Implications for Receptor Binding
The three-dimensional shape, or conformation, of this compound is critical for how it fits into a receptor's binding site. Conformational analysis through molecular mechanics calculations and X-ray crystallography reveals key structural aspects. nih.gov A crucial feature is the dihedral angle between the benzamide and pyridine rings. In the related compound 3-chloro-N-(3-methylphenyl)benzamide, this angle is a significant 77.4°, indicating a substantial twist between the two aromatic systems. nih.gov In contrast, 3-chloro-N-(2-methylphenyl)benzamide is nearly coplanar with a dihedral angle of just 3.48°. mdpi.com
This conformational flexibility or rigidity has direct implications for receptor binding. The amide bond (C-NH-C(O)-C) typically adopts an anti or trans conformation. mdpi.com The relative orientation of the two rings determines how the molecule can present its key interacting groups (like the chlorine atom and the pyridine nitrogen) to the amino acid residues in the binding pocket. An extended conformation is often concluded to be the receptor-bound state for benzamide antagonists. nih.gov Understanding the low-energy, bioactive conformation is essential for rationalizing the observed SAR and for designing new derivatives with improved affinity and selectivity by ensuring an optimal geometric fit with the target receptor. nih.govescholarship.org
Mechanistic Elucidation of Biological Actions of 3 Chloro N 6 Methylpyridin 2 Yl Benzamide
Target Identification and Molecular Engagement Studies
There is currently no publicly available data from enzyme inhibition or receptor modulation assays specifically for 3-chloro-N-(6-methylpyridin-2-yl)benzamide. Research on analogous compounds provides some context for potential areas of investigation.
Enzyme Inhibition Profiles
Studies on various benzamide (B126) derivatives have revealed inhibitory activity against several key enzyme families.
c-Abl: Certain 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been identified as inhibitors of the c-Abl tyrosine kinase. nih.gov This kinase is a known regulator of various cellular processes, and its inhibition has been explored for therapeutic purposes.
Histone Deacetylases (HDACs): The benzamide moiety is a common feature in many HDAC inhibitors. For instance, N-(2-aminophenyl)-benzamide derivatives have shown potent and selective inhibition of Class I HDACs, particularly HDAC3. nih.gov HDACs are crucial enzymes in the epigenetic regulation of gene expression.
Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of signaling lipids. While no direct link to the target compound exists, the broader class of sEH inhibitors is under investigation for anti-inflammatory applications. researchgate.net
Cholinesterases: The inhibition of cholinesterases is a key mechanism for modulating cholinergic neurotransmission. While some heterocyclic compounds are known to interact with these enzymes, specific data for this compound is absent.
Receptor Modulation Activities
The interaction of benzamide-containing molecules with various receptors has been documented, though not for the specific compound .
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The pyridinyl group present in this compound is a structural motif found in many ligands of nAChRs. mdpi.com These ligand-gated ion channels are important targets in the central and peripheral nervous systems. nih.govnih.gov Both agonistic and antagonistic activities have been reported for various pyridinyl compounds at different nAChR subtypes. mdpi.com
Sigma-1 Receptors: This receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions. While some benzamide derivatives have been explored as sigma receptor ligands, no information is available for this compound.
Downstream Cellular Pathway Perturbations and Functional Consequences
Without identified molecular targets, the effects of this compound on downstream cellular events are entirely unknown. The following sections outline the types of investigations that would be necessary to elucidate these effects.
Effects on Key Cell Signaling Cascades
Should target engagement be established, subsequent research would logically focus on the downstream consequences. For example, inhibition of a kinase like c-Abl would necessitate examining changes in the phosphorylation status of its known substrates. Similarly, modulation of HDAC activity would require analysis of histone acetylation levels and corresponding changes in gene expression. nih.gov
Investigation of Apoptosis Induction and Cell Cycle Regulation in Cellular Models
Many compounds that interfere with fundamental cellular processes, such as signaling cascades or gene expression, can ultimately impact cell fate. Future studies on this compound in various cell lines would be required to determine if it can induce programmed cell death (apoptosis) or cause alterations in the normal progression of the cell cycle.
Determination of Molecular Basis for Target Selectivity and Specificity
The selectivity of a compound for its biological target(s) is a crucial determinant of its potential utility and is governed by its specific molecular interactions. For this compound, any future determination of target selectivity would depend on comprehensive screening against a wide panel of enzymes and receptors. Understanding the molecular basis of this selectivity would involve techniques such as X-ray crystallography to visualize the compound bound to its target, and computational modeling to analyze the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.
Preclinical Pharmacological Applications and Biological Activities of 3 Chloro N 6 Methylpyridin 2 Yl Benzamide Analogues
Antineoplastic and Antiproliferative Potentials in Cancer Cell Lines
The development of new anticancer agents remains a critical area of research. Benzamide (B126) and its derivatives have been a subject of considerable interest due to their reported anticancer properties.
In Vitro Cytotoxicity Assays against Diverse Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, K562, A549)
Research on a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives has demonstrated their cytotoxic effects against various cancer cell lines. brieflands.comresearchgate.net In these studies, the cytotoxicity was evaluated using the MTT protocol on PC3 (prostate carcinoma), HT29 (colorectal cancer), and SKNMC (neuroblastoma) cell lines. The results indicated that these compounds exhibited notable anticancer activity, particularly against the HT29 cell line. brieflands.comresearchgate.net For instance, nitro-containing derivatives showed significant inhibitory activity against HT29 cells, with the meta-positioning of the nitro group resulting in better cytotoxic potency. brieflands.comresearchgate.net
Although direct data for the A549 (non-small cell lung cancer) cell line with the specific compound of interest is limited, a new series of biologically potent N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have been synthesized and evaluated for their anticancer activity against the A549 cell line. Certain compounds in this series displayed excellent anticancer activity, with IC50 values of 19 ± 0.50 μM and 17 ± 0.5 μM. molport.com
It is important to note that the cytotoxic effects of these analogues can vary significantly based on the specific substitutions on both the benzamide and pyridine (B92270) rings.
| Compound Series | Cell Line | IC50 (µM) | Reference |
| N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide | A549 | 17 - 19 | molport.com |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | HT29 | Notable Activity | brieflands.comresearchgate.net |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | PC3 | Moderate Activity | brieflands.comresearchgate.net |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | SKNMC | Acceptable Activity | brieflands.comresearchgate.net |
Efficacy in Representative Preclinical Tumor Models (General Benzamide Derivatives)
The preclinical efficacy of general benzamide derivatives has been investigated in various tumor models, suggesting their potential as in vivo anticancer agents. For example, some benzamide derivatives have been explored as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers. Although some of these compounds showed potent inhibition of the pathway, they exhibited weak antitumor efficacy in an LS-174T nude mice model, indicating that further evaluation in other tumor models is necessary.
Other studies have focused on benzamide derivatives as PARP-1 inhibitors. One such study reported a lead compound that demonstrated significant antitumor activity in a mouse model with S-180 tumors. These findings highlight the potential of benzamide scaffolds in the development of effective cancer therapies, although in vivo data for analogues of 3-chloro-N-(6-methylpyridin-2-yl)benzamide is not specifically available.
Antimicrobial Efficacy (e.g., antibacterial, antifungal, antimycobacterial)
Analogues of this compound have also been investigated for their antimicrobial properties, showing a range of activities against bacteria, fungi, and mycobacteria.
Activity against Gram-Negative and Gram-Positive Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)
The antibacterial potential of N-pyridinylbenzamide derivatives has been explored. In one study, these compounds were evaluated as quorum sensing inhibitors against Pseudomonas aeruginosa. The results indicated that these derivatives possess anti-biofilm activity, with one compound showing a significant anti-QS zone of 4.96 mm. monash.edu This suggests a potential mechanism for combating bacterial infections by disrupting their communication systems. monash.edu
Furthermore, some N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have shown inhibitory activity against P. aeruginosa, with all tested compounds demonstrating inhibition at a concentration of 100 µg/mL. nih.gov Certain derivatives also exhibited activity against E. coli. nih.gov In another study, N-pyridin-3-yl-benzenesulfonamide demonstrated considerable antimicrobial activity against Staphylococcus aureus and Escherichia coli. evitachem.com
Efficacy against Select Fungal Strains
Several studies have highlighted the antifungal properties of benzamide derivatives. For instance, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger. The results revealed that these compounds exhibited better antifungal activity than the reference drug fluconazole, with one compound being particularly active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL. mdpi.com
Additionally, a study on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed that many of these compounds exhibited good activity against several phytopathogenic fungi. The presence of a chloro substituent on the benzene (B151609) ring was found to remarkably improve the antifungal activity.
Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis)
The antimycobacterial potential of N-pyridinylbenzamide analogues has been a significant area of investigation. A series of N-pyrazinylbenzamides, which are retro-amide analogues of N-phenylpyrazine-2-carboxamides, were evaluated for their in vitro activity against Mycobacterium tuberculosis. brieflands.com Derivatives with a 5-chloro substitution on the pyrazine (B50134) ring were generally more active. brieflands.com Specifically, N-(5-chloropyrazin-2-yl)benzamides with short alkyl groups at position 4 of the benzene ring showed the best antimycobacterial activity against M. tuberculosis, with MIC values as low as 3.13 µg/mL. brieflands.com
Another study focused on N-alkyl nitrobenzamides as potential inhibitors of an essential Mycobacterium tuberculosis enzyme. The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were the most active, with some exhibiting an MIC of 16 ng/mL.
| Compound Series | Microorganism | Activity (MIC) | Reference |
| N-(5-chloropyrazin-2-yl)benzamides | Mycobacterium tuberculosis | 3.13 - 6.25 µg/mL | brieflands.com |
| N-alkyl nitrobenzamides | Mycobacterium tuberculosis | 16 ng/mL | |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Candida albicans | 0.224 mg/mL | mdpi.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Pseudomonas aeruginosa | 100 µg/mL | nih.gov |
Neuropharmacological Activities
The intricate network of the central nervous system presents numerous targets for therapeutic intervention. Analogues of this compound have been investigated for their potential to modulate neuronal function, offering promise in the realm of neuropharmacology.
Neuroprotective Effects in In Vitro Neuronal Cell Models
While direct studies on the neuroprotective effects of this compound analogues are limited, research on structurally related benzamide derivatives suggests potential neuroprotective mechanisms. One key area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decrease in acetylcholine levels is a well-established hallmark of Alzheimer's disease.
A series of benzamide and picolinamide (B142947) derivatives were synthesized and evaluated for their ability to inhibit AChE. Notably, the position of substituents on the benzamide scaffold significantly influenced their inhibitory activity. For instance, compound 7a in one study, a picolinamide derivative, demonstrated potent AChE inhibitory activity with an IC50 value of 2.49 ± 0.19 μM. The study highlighted that picolinamide derivatives generally exhibited stronger bioactivity than their benzamide counterparts. This suggests that modifications to both the benzamide and the pyridine-like portion of the molecule can have a marked impact on neuropharmacological activity.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzamide and Picolinamide Analogues
| Compound | Type | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity (BChE/AChE) |
| 7a | Picolinamide derivative | 2.49 ± 0.19 | > 250 | > 100.40 |
| 4a | Benzamide derivative | 10.36 ± 0.52 | > 250 | > 24.13 |
| 4b | Benzamide derivative | 25.17 ± 1.13 | > 250 | > 9.93 |
| 4c | Benzamide derivative | 38.29 ± 1.57 | > 250 | > 6.53 |
Data sourced from a study on the structure-activity relationship of benzamide and picolinamide derivatives as acetylcholinesterase inhibitors.
Modulation of Specific Neuronal Receptor Subtypes
The ability of benzamide analogues to interact with various neuronal receptors is a key aspect of their neuropharmacological profile. Research has demonstrated that certain benzamide derivatives can act as potent ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets for antipsychotic medications.
A study focused on the synthesis and evaluation of benzamide derivatives as potential antipsychotics revealed compounds with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. For example, compound 4k from this study, a complex benzamide derivative, exhibited potent and balanced activities at these receptors, suggesting a potential for antipsychotic efficacy with a reduced risk of certain side effects. nih.gov The binding affinities for this compound were reported as Ki values of 1.3 nM for D2, 1.8 nM for 5-HT1A, and 0.8 nM for 5-HT2A receptors. nih.gov Such findings underscore the potential of the benzamide scaffold, with appropriate substitutions, to selectively modulate key neuronal pathways implicated in psychiatric disorders.
Furthermore, other research has explored benzamide-type compounds for their agonistic activity at the serotonin 5-HT4 receptor, which is involved in various physiological processes, including gastrointestinal motility and cognitive function. researchgate.net These studies highlight the versatility of the benzamide core in designing ligands for a range of specific neuronal receptor subtypes.
Other Potential Biological Activities (e.g., anti-inflammatory, antioxidant)
Beyond their neuropharmacological applications, analogues of this compound have shown promise in other therapeutic areas, notably as anti-inflammatory and antioxidant agents.
The anti-inflammatory potential of N-(pyridin-2-yl)benzamide analogues has been explored through in vitro assays. In one study, a series of 2-hydroxy-N-(pyridine-2-yl)benzamide derivatives were synthesized and evaluated for their ability to inhibit protein denaturation, a common indicator of anti-inflammatory activity. The synthesized compounds demonstrated anti-inflammatory effects, with IC50 values in the range of 0.121 to 0.145 mM. researchgate.net While these values were less potent than the standard drug piroxicam (B610120) (IC50 = 0.0073 mM), they confirm the anti-inflammatory potential of this structural class. researchgate.net
Table 2: In Vitro Anti-inflammatory Activity of 2-hydroxy-N-(pyridine-2-yl)benzamide Analogues
| Compound | IC50 (mM) for Protein Denaturation Inhibition |
| 1 | 0.121 ± 0.67 |
| 2a | 0.134 ± 0.93 |
| 2b | 0.145 ± 0.75 |
| Piroxicam (Standard) | 0.0073 |
Data represents the concentration required to inhibit 50% of protein denaturation. researchgate.net
In addition to anti-inflammatory effects, the antioxidant capacity of benzamide derivatives has also been a subject of investigation. A study on amino-substituted N-arylbenzamides assessed their antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. acs.org The results indicated that many of the synthesized benzamides exhibited improved antioxidant properties compared to the reference compound butylated hydroxytoluene (BHT). nih.gov The study found that the presence and position of hydroxyl and amino groups on the N-aryl ring played a crucial role in the antioxidant activity. nih.gov For instance, a trihydroxy derivative, compound 26 , was identified as a particularly potent antioxidant in this study. nih.gov
Table 3: Antioxidant Activity of Selected Amino-Substituted N-Arylbenzamide Analogues
| Compound | DPPH Assay (% Inhibition at 100 µM) | FRAP Assay (Absorbance at 593 nm) |
| 14 | 25.3 | 0.18 |
| 15 | 30.1 | 0.22 |
| 16 | 45.8 | 0.35 |
| 26 | 85.2 | 1.25 |
| BHT (Reference) | 42.1 | 0.29 |
Data reflects the antioxidant capacity as measured by two different in vitro assays. acs.orgnih.gov
Computational and Biophysical Characterization of 3 Chloro N 6 Methylpyridin 2 Yl Benzamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
There is no available research detailing molecular docking simulations performed specifically with 3-chloro-N-(6-methylpyridin-2-yl)benzamide. Consequently, information regarding its predicted binding modes, binding affinities, or the critical amino acid residues involved in potential interactions is not present in the public domain.
Elucidation of Predicted Binding Modes and Affinities
No studies were identified that have predicted or determined the binding modes or affinities of this compound with any biological target.
Identification of Critical Amino Acid Residues Involved in Binding
Without molecular docking studies, the identification of specific amino acid residues that might engage in hydrogen bonding or hydrophobic interactions with this compound has not been documented.
Quantitative Structure-Activity Relationship (QSAR) Analysis
No QSAR studies have been published that include this compound. Such analyses are crucial for understanding the relationship between the chemical structure of a compound and its biological activity, but this information is not available for the specified molecule.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Detailed molecular dynamics (MD) simulations are a powerful computational tool to investigate the conformational flexibility and binding dynamics of small molecules like this compound. However, a comprehensive search of the scientific literature did not yield specific studies that have performed and published molecular dynamics simulations on this particular compound.
MD simulations would be instrumental in building upon such foundational structural data. By simulating the movement of the atoms over time, researchers could:
Explore the Conformational Ensemble: Characterize the range of accessible conformations of this compound in solution, identifying the most populated and energetically favorable shapes. This would involve analyzing the distribution of key dihedral angles, such as those defining the rotation around the amide bond and the bonds connecting the aromatic rings to the amide linker.
Analyze Binding Dynamics: In the context of a specific biological target, MD simulations could elucidate the precise binding mode of the compound. This includes identifying the key amino acid residues involved in the interaction, the stability of the ligand-protein complex over time, and the role of water molecules in mediating the binding.
Quantify Binding Free Energies: Advanced MD simulation techniques, such as free energy perturbation or thermodynamic integration, could be employed to calculate the binding affinity of this compound for its target, providing a theoretical counterpart to experimental binding assays.
Given the absence of specific MD simulation data for this compound, the following tables represent the type of data that would be generated from such studies, based on analyses of analogous compounds.
Table 1: Hypothetical Dihedral Angle Distribution from a Molecular Dynamics Simulation
| Dihedral Angle | Description | Mean Value (degrees) | Standard Deviation (degrees) |
| O=C-N-H | Defines the planarity of the amide bond | 175.2 | 5.1 |
| C-C-N-C | Torsion angle between the benzoyl and pyridyl rings | 45.8 | 15.2 |
| N-C-C-CH₃ | Orientation of the methyl group on the pyridyl ring | -170.3 | 8.9 |
This table is illustrative and does not represent actual experimental or computational data for this compound.
Table 2: Hypothetical Interaction Analysis from a Ligand-Protein Binding Simulation
| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |
| TYR 85 | Hydrogen Bond (to C=O) | 92.5 | 2.8 |
| PHE 121 | π-π Stacking | 78.3 | 3.5 |
| LEU 82 | Hydrophobic Interaction | 65.1 | 4.1 |
| LYS 45 | Water-bridged H-bond | 55.6 | 3.9 |
This table is illustrative and does not represent actual experimental or computational data for this compound.
The generation of such data through dedicated molecular dynamics simulations would be a critical next step in the computational and biophysical characterization of this compound, providing a deeper understanding of its dynamic properties and its interactions with biological systems.
Conclusion and Future Research Directions
Synthesis of Key Research Findings on 3-chloro-N-(6-methylpyridin-2-yl)benzamide and its Analogues
While specific research on this compound is not extensively documented in publicly available literature, a significant body of work on closely related pyridinyl benzamide (B126) analogues provides a strong foundation for predicting its potential. A notable study identified pyridyl benzamides as a novel and potent class of inhibitors against the kinetoplastid Trypanosoma brucei, the parasite responsible for African sleeping sickness. acs.org The initial hit compound from a large-scale screen had a modest inhibitory concentration (IC50) of 12 μM, but its small size and amenable structure made it an attractive candidate for medicinal chemistry optimization. acs.org
Subsequent structure-activity relationship (SAR) studies revealed that substitutions at specific positions on the pyridyl and benzamide rings could dramatically influence activity and metabolic stability. For instance, certain substitutions were found to block metabolism, while others modulated solubility, both critical factors in drug development. acs.org This research culminated in the discovery of an analogue with an IC50 of 0.045 μM against the human pathogenic strain Trypanosoma brucei rhodesiense, coupled with a remarkable 4000-fold greater selectivity against a mammalian cell line, highlighting the potential for developing highly specific and non-toxic therapeutic agents from this scaffold. acs.org
Identification of Unexplored Therapeutic Avenues for Pyridinyl Benzamide Chemotypes
The broader benzamide and pyridine (B92270) classes of compounds are associated with an extensive range of biological activities, suggesting numerous unexplored therapeutic avenues for the pyridinyl benzamide chemotype. drugbank.com The inherent structural features of these molecules make them versatile pharmacophores capable of interacting with a wide array of biological targets. nih.gov
Potential Therapeutic Applications for Pyridinyl Benzamides:
Oncology: Benzamide derivatives have been successfully developed as tubulin inhibitors that target the colchicine (B1669291) binding site, leading to mitotic blockade and apoptosis in cancer cells. acs.org Furthermore, other benzamide-based molecules have been designed as potent histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are a validated target in cancer therapy. nih.gov The pyridinyl moiety is also a common feature in kinase inhibitors, a major class of cancer therapeutics. mdpi.comresearchgate.netpugetsound.edu
Neurodegenerative Diseases: Substituted benzamides have been investigated as multi-target compounds for Alzheimer's disease, showing inhibitory activity against both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). mdpi.com
Infectious Diseases: Beyond their established antitrypanosomal activity, pyridine-containing molecules are known to possess broad antimicrobial and antiviral properties. acs.org This suggests that pyridinyl benzamides could be developed to combat a range of pathogens.
Metabolic Disorders: Benzamide derivatives have been designed and evaluated as glucokinase activators, which have potential for the treatment of type 2 diabetes.
Inflammatory Conditions: Benzimidazole derivatives, which share structural similarities with pyridinyl benzamides, are known to exhibit anti-inflammatory and analgesic properties by inhibiting enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). nih.gov
Given this wide-ranging potential, a systematic evaluation of this compound and its analogues against a diverse panel of biological targets is a logical next step. This could uncover novel activities and open up new therapeutic applications for this chemical class.
Prospects for Advancements in Synthetic Methodologies for Complex Benzamide Derivatives
The synthesis of complex benzamide derivatives has been significantly advanced by modern organic chemistry techniques, moving beyond traditional methods. Conventional amide bond formation often involves activating a carboxylic acid, for example by converting it to a benzoyl chloride, which then reacts with an amine. nih.govmdpi.com
More advanced and efficient methods are now available. Palladium-catalyzed cross-coupling reactions, for instance, have become a cornerstone for the N-arylation of amines and amides, allowing for the construction of the core benzamide bond with high efficiency and functional group tolerance. organic-chemistry.orgcmu.edu Copper-catalyzed Chan-Lam coupling presents another powerful tool for forming C-N bonds, often under mild, aerobic conditions. researchgate.net Furthermore, innovative strategies such as nickel-catalyzed asymmetric reductive hydroarylation are enabling the synthesis of chiral α-arylbenzamides, adding stereochemical complexity to these structures. nih.gov For creating libraries of related compounds, multicomponent reactions (MCRs) have been used to generate novel kinase inhibitors, demonstrating a streamlined approach to drug discovery. researchgate.net These advanced methodologies offer robust and versatile platforms for the efficient and modular synthesis of complex pyridinyl benzamide libraries, facilitating rapid exploration of structure-activity relationships.
Integration of Advanced Computational Approaches for Rational Compound Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency and selectivity. For pyridinyl benzamides, a range of computational strategies can be employed to accelerate the design-synthesize-test cycle.
Key Computational Techniques:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein, providing insights into key interactions. mdpi.comacs.org It has been successfully used to study how benzamide derivatives bind to various enzymes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of novel, unsynthesized analogues.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new potential hits.
Alchemical Relative Binding Free Energy Calculations: These more rigorous, physics-based methods can provide highly accurate predictions of the change in binding affinity resulting from small modifications to a lead compound. nih.govnih.govacs.org This allows for the prioritization of synthetic targets, focusing resources on the most promising molecules.
By integrating these computational approaches, researchers can move from a hit compound, like those identified for the pyridinyl benzamide class, to an optimized lead with greater efficiency. nih.govnih.govacs.org For example, alchemical free energy calculations can guide the selection of substituents on the pyridine and benzamide rings to maximize target affinity while minimizing off-target effects. nih.govnih.govacs.org
Outlook for Further Preclinical Development and Lead Optimization
The journey from a promising hit compound to a clinical candidate involves a rigorous preclinical development phase focused on lead optimization. reactionbiology.com The primary goals are to enhance potency and selectivity while ensuring the molecule has drug-like properties. For pyridinyl benzamides, the initial findings of high selectivity against a mammalian cell line provide an excellent starting point. acs.org
A key strategy in lead optimization is to identify structural features that contribute to off-target activity and selectively remove or modify them—a "subtraction" approach—while simultaneously adding features that enhance on-target activity. researchgate.net Kinase inhibitor development, in particular, has benefited from strategies that target multiple pathways ("horizontal" inhibition) or different points in the same pathway ("vertical" inhibition) to overcome drug resistance. nih.gov As pyridinyl benzamides are explored for various targets, these sophisticated preclinical strategies will be crucial for developing safe and effective new medicines. mdpi.comreactionbiology.com
Q & A
Q. Table 1: Comparison of Reaction Conditions from Analogous Syntheses
| Compound Analogue | Solvent | Base/Catalyst | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| 4-Bromo-3-fluoro derivative | DCM | Pyridine | 81% | >98% | |
| Imidazopyridine benzamide | Acetonitrile | TEA | 75% | 95% |
Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
Answer:
A combination of techniques is required for unambiguous structural confirmation:
- NMR Spectroscopy :
- IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and N-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 261.7 (M+H⁺) and fragmentation patterns consistent with the benzamide scaffold .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., monoclinic crystal system, P21/c space group observed in analogues) .
Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound derivatives?
Answer:
SAR studies require systematic modification of functional groups and biological testing:
Derivative Synthesis :
- Vary substituents on the benzamide (e.g., halogens at position 3, methyl/pyridyl groups) and pyridine ring (e.g., electron-withdrawing/donating groups) .
- Use cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
Biological Assays :
- Test derivatives against target enzymes/receptors (e.g., kinase inhibition assays) .
- Compare IC₅₀ values and selectivity profiles using dose-response curves.
Computational Modeling :
Q. Table 2: Example SAR Data from Analogous Compounds
| Derivative | Substituent Position | Biological Activity (IC₅₀, nM) | Source |
|---|---|---|---|
| 3-Chloro-5-fluoro variant | Benzamide C-3 | 120 (Kinase X) | |
| 6-Methylimidazopyridine | Pyridine C-6 | 45 (Receptor Y) |
Advanced: What methodological approaches resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from assay variability, impurities, or differences in cell lines. Mitigation strategies include:
- Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurity effects .
- Assay Standardization :
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, pIC₅₀) and adjust for confounding variables (e.g., solvent/DMSO concentration) .
Advanced: How can X-ray crystallography determine molecular conformation, and what challenges exist?
Answer:
X-ray crystallography provides atomic-resolution structural
- Procedure :
- Challenges :
Q. Figure 1: Crystallographic Parameters for 3-Chloro-N-phenylbenzamide (Analogue)
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 25.023, 5.370, 8.129 |
| α (°) | 98.54 |
| R-factor | 0.045 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
